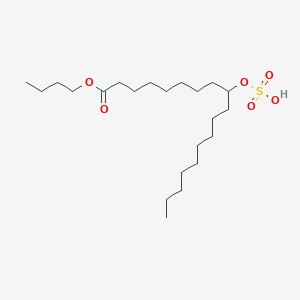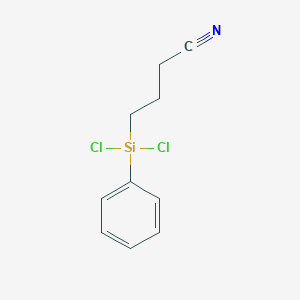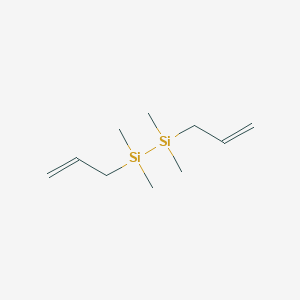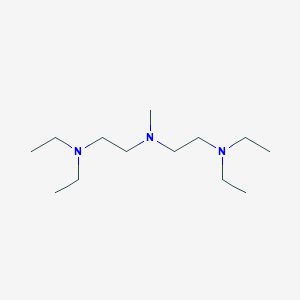
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine (MTEDET) is a chemical compound that belongs to the class of polyamines. It is a nitrogen-rich compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. MTEDET is a derivative of diethylenetriamine (DETA) and is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide.
Aplicaciones Científicas De Investigación
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, it has been used as a plant growth regulator and a fertilizer. In industry, it has been used as a corrosion inhibitor and a surfactant.
Mecanismo De Acción
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine works by binding to DNA and RNA, thereby interfering with their replication and transcription. It also inhibits the activity of enzymes such as ornithine decarboxylase, which is involved in the biosynthesis of polyamines. This leads to a decrease in the levels of polyamines, which are essential for cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and HCV. In addition, it has been shown to have antimicrobial properties against bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine in lab experiments is its low toxicity. It has been shown to be relatively non-toxic to cells and organisms. Another advantage is its stability, which makes it easy to store and handle. However, one of the limitations of using 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the optimization of its use as a plant growth regulator and a fertilizer. In addition, there is a need for more research on its anticancer, antiviral, and antimicrobial properties, as well as its mechanism of action. Finally, there is a need for more research on its potential applications in industry, such as its use as a corrosion inhibitor and a surfactant.
Conclusion:
In conclusion, 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is a nitrogen-rich compound that has potential applications in various fields such as medicine, agriculture, and industry. It is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide. It works by binding to DNA and RNA, interfering with their replication and transcription. It has been shown to have several biochemical and physiological effects, including anticancer, antiviral, and antimicrobial properties. While it has some limitations, such as its low solubility in water, there are several future directions for research on 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine, including the development of new synthesis methods and the optimization of its use in various applications.
Métodos De Síntesis
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of the reaction is typically around 60-70%.
Propiedades
Número CAS |
19155-06-7 |
|---|---|
Nombre del producto |
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine |
Fórmula molecular |
C13H31N3 |
Peso molecular |
229.41 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C13H31N3/c1-6-15(7-2)12-10-14(5)11-13-16(8-3)9-4/h6-13H2,1-5H3 |
Clave InChI |
PHDLNXKJCPLCRO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C)CCN(CC)CC |
SMILES canónico |
CCN(CC)CCN(C)CCN(CC)CC |
Otros números CAS |
19155-06-7 |
Sinónimos |
N,N'-(Methyliminobisethylene)bis(diethylamine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



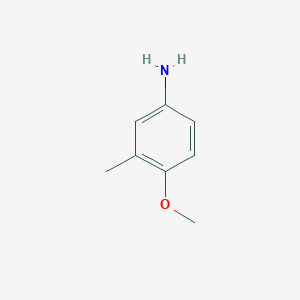
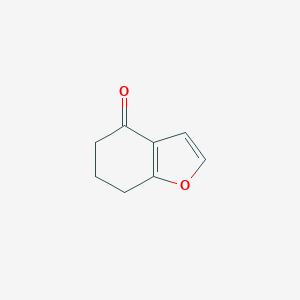
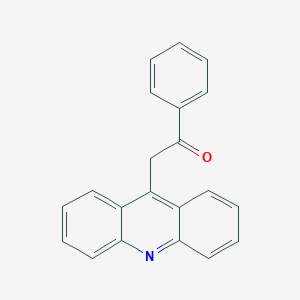
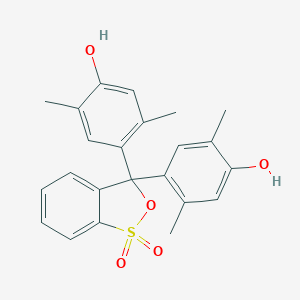
![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)
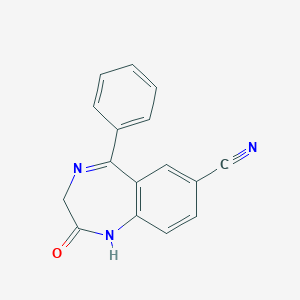
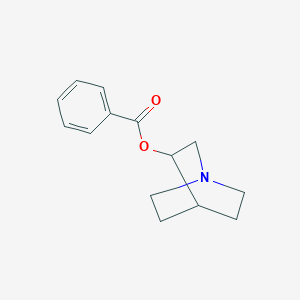
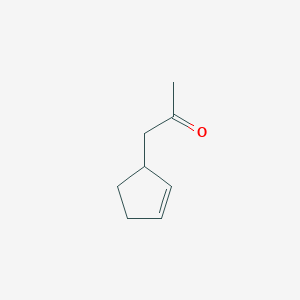
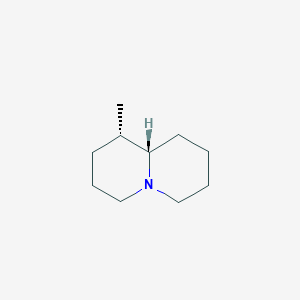
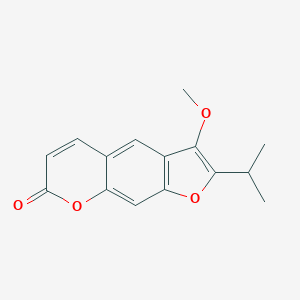
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
